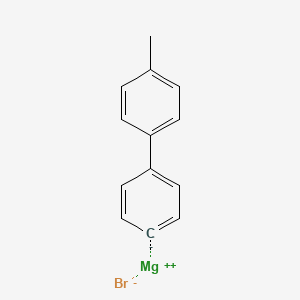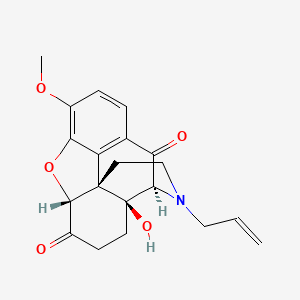
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide is a complex organic compound that features a thiophene ring, a pyrazole ring, and an acetimidamide group
Preparation Methods
The synthesis of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. The thiophene ring can be synthesized through the reaction of a suitable precursor with sulfur, while the pyrazole ring is often formed via cyclization reactions involving hydrazines and 1,3-diketones.
Chemical Reactions Analysis
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using electrophilic or nucleophilic reagents.
Scientific Research Applications
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of 2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways. The thiophene and pyrazole rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of microbial growth, reduction of inflammation, or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
2-(5-isopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetimidamide can be compared to other thiophene and pyrazole derivatives:
Thiopropamine: An analogue of amphetamine where the phenyl ring is replaced by thiophene, showing stimulant effects.
Thiophene derivatives: These compounds have diverse applications, including antimicrobial, antihypertensive, and antitumor activities.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C12H16N4S |
|---|---|
Molecular Weight |
248.35 g/mol |
IUPAC Name |
2-(5-propan-2-yl-3-thiophen-3-ylpyrazol-1-yl)ethanimidamide |
InChI |
InChI=1S/C12H16N4S/c1-8(2)11-5-10(9-3-4-17-7-9)15-16(11)6-12(13)14/h3-5,7-8H,6H2,1-2H3,(H3,13,14) |
InChI Key |
QQJUUPKRSADKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NN1CC(=N)N)C2=CSC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



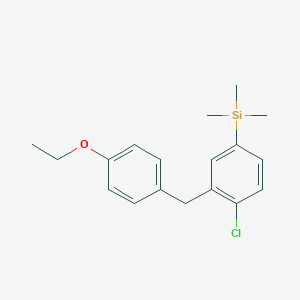
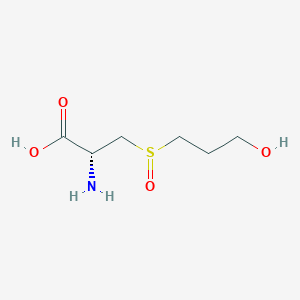
![(4-Isobutyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B13427995.png)
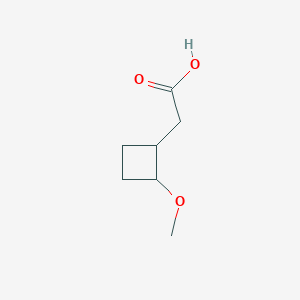

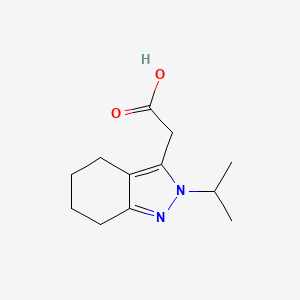
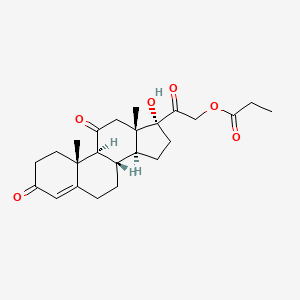
![[(2R,3R,4S,5R)-3-benzoyloxy-4-fluoro-5-(4-hydroxy-2-oxopyridin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13428029.png)
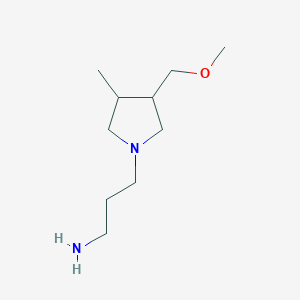

![(Z)-N'-hydroxy-2-(6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B13428045.png)
